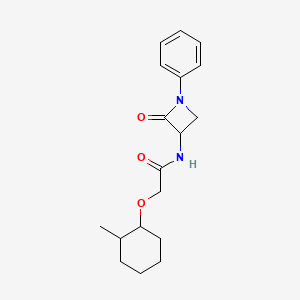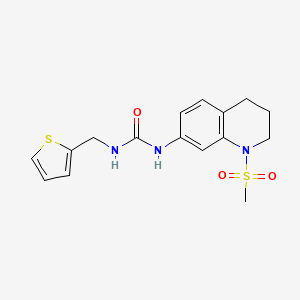
1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C16H19N3O3S2. It contains a tetrahydroquinoline ring and a thiophene group. The structural arrangement plays a crucial role in its properties and biological activity.
Wissenschaftliche Forschungsanwendungen
PNMT Inhibition and Selectivity
Research has shown that compounds structurally related to 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea exhibit potent inhibition of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine from norepinephrine. For instance, the study by Grunewald et al. (1997) revealed that the presence of an acidic hydrogen in the aminosulfonyl group significantly contributes to the selectivity of these inhibitors towards PNMT over the alpha2-adrenoceptor, highlighting the importance of specific functional groups in enhancing enzyme selectivity (Grunewald, Dahanukar, Caldwell, & Criscione, 1997).
Anticonvulsant Activity
Another area of application is in the development of anticonvulsant medications. Thakur et al. (2017) synthesized a series of derivatives and evaluated their anticonvulsant activity, finding that certain compounds were significantly effective in models of induced convulsions. This suggests the potential of such compounds in the treatment of seizure disorders (Thakur, Deshmukh, Jha, & Kumar, 2017).
Anticancer Potential
Compounds related to 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea have also been investigated for their anticancer properties. Liu et al. (2015) developed a series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, which were found to be potent histone deacetylase (HDAC) inhibitors and showed cytotoxicity against PC-3 cancer cells. This research suggests a promising avenue for the development of new cancer therapeutics (Liu et al., 2015).
Mechanosynthesis Applications
Additionally, the mechanosynthesis approach has been applied to the preparation of sulfonyl-(thio)ureas, including anti-diabetic drugs like tolbutamide, chlorpropamide, and glibenclamide, showcasing the efficiency and environmental benefits of mechanochemical methods in drug synthesis. This highlights the versatility and applicability of such compounds in pharmaceutical manufacturing (Tan, Štrukil, Mottillo, & Friščić, 2014).
Safety And Hazards
This compound is toxic and flammable. It poses risks to health and should be handled with care. Detailed safety information would require specific data from reliable sources.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-24(21,22)19-8-2-4-12-6-7-13(10-15(12)19)18-16(20)17-11-14-5-3-9-23-14/h3,5-7,9-10H,2,4,8,11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITUOMQRWLSAHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride](/img/structure/B2739750.png)
![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2739751.png)
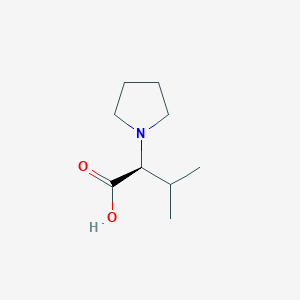
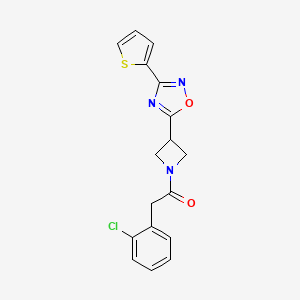
![(E)-4-(Dimethylamino)-N-[3-(2-fluorophenoxy)butan-2-yl]but-2-enamide](/img/structure/B2739758.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2739761.png)
![N-(1-cyanocyclohexyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2739762.png)
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2739764.png)
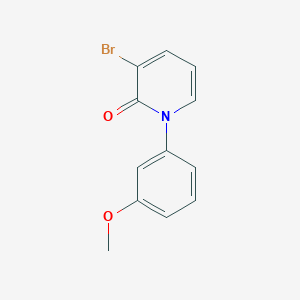
![3-(4-methylphenyl)-1-({4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}methyl)-1H-1,2,4-triazole-5-thiol](/img/structure/B2739766.png)
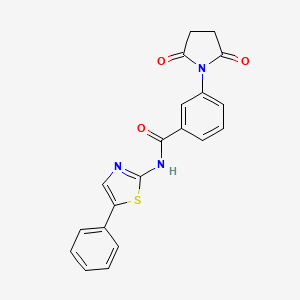
![5-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2739768.png)
